molecular formula C8H8BrFO B6156846 (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol CAS No. 290331-08-7

(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B6156846
CAS No.: 290331-08-7
M. Wt: 219.1
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Description

Significance of Chiral Secondary Alcohols in Asymmetric Catalysis and Synthesis

Chiral secondary alcohols are indispensable structural motifs found in a vast array of biologically active compounds and are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals. rsc.orgresearchgate.net Their importance lies in their ability to serve as versatile chiral synthons, which can be elaborated into more complex molecular architectures. liverpool.ac.uk The development of efficient methods for the synthesis of these alcohols in enantiomerically pure form is a central theme in asymmetric catalysis. mdpi.comresearchgate.net Both enzymatic and metal-catalyzed reductions of prochiral ketones are prominent strategies for accessing these valuable chiral molecules. mdpi.comresearchgate.net The enantioselectivity of these transformations is paramount, as the biological activity of the final products often depends on a specific stereochemistry. nih.gov

Role of Halogenated Phenyl Moieties in Chemical Scaffolds

The incorporation of halogen atoms, such as bromine and fluorine, into phenyl rings significantly influences the physicochemical properties of a molecule. mdpi.com Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comacs.org The presence of a bromo- and a fluoro-substituent on the phenyl ring of (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol provides multiple points for further chemical modification. The bromine atom, for instance, can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions. innospk.com The fluorine atom can modulate the electronic properties of the aromatic ring and form hydrogen bonds, impacting intermolecular interactions. mdpi.com This dual halogenation pattern offers a versatile handle for medicinal chemists to fine-tune the properties of a lead compound.

Enantioselective Synthesis as a Cornerstone in Modern Organic Chemistry Research

Enantioselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is a fundamental pillar of modern organic chemistry. mdpi.com This is driven by the fact that the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even harmful. Consequently, the development of synthetic methods that deliver high enantiomeric excess (ee) is of utmost importance. nih.gov Techniques such as asymmetric hydrogenation, transfer hydrogenation, and the use of chiral catalysts and auxiliaries are continuously being refined to achieve this goal. liverpool.ac.ukrsc.org Biocatalysis, employing enzymes like ketoreductases and alcohol dehydrogenases, has also emerged as a powerful and environmentally friendly approach for the enantioselective synthesis of chiral alcohols. rsc.orgnih.govresearchgate.net

Overview of the Research Landscape for this compound and Related Chiral Building Blocks

The specific chiral alcohol, this compound, and its enantiomer are valuable intermediates. Research efforts in this area are often directed towards their efficient and stereoselective synthesis. One common approach involves the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(4-fluorophenyl)ethanone. chemicalbook.comchemicalbook.com This transformation can be achieved using chiral reducing agents or catalysts. For instance, the use of a borane-dimethylsulfide complex in the presence of a chiral oxazaborolidine catalyst (like the Corey-Bakshi-Shibata or CBS catalyst) is a well-established method for achieving high enantioselectivity in the reduction of ketones. chemicalbook.comchemicalbook.com

The resulting chiral alcohol can then be utilized in the synthesis of more complex molecules. For example, it is a key intermediate in the production of certain pharmaceuticals and agrochemicals. innospk.com The presence of the bromo and fluoro substituents allows for a range of subsequent chemical transformations, making it a versatile building block for creating diverse chemical libraries for drug discovery and development. nih.gov

Chemical Compound Data

Compound Name
This compound
(S)-(-)-2-methyl-CBS-oxazaborolidine
2-Bromo-1-(4-fluorophenyl)ethan-1-one
2-Bromo-1-(4-fluorophenyl)ethanone
2-Bromo-4'-fluoroacetophenone
4-Fluorophenacyl bromide
Borane-dimethylsulfide complex
Flurbiprofen
a-Bromo-4-fluoroacetophenone
p-Fluorophenacyl bromide
ω-Bromo-4-fluoroacetophenone

Interactive Data Tables

Properties of 2-Bromo-1-(4-fluorophenyl)ethanone (Precursor)

PropertyValueSource
Molecular Formula C₈H₆BrFO nih.govnist.gov
Molecular Weight 217.04 g/mol nist.govsigmaaldrich.com
Appearance Beige to brown solid innospk.comfishersci.com
Melting Point 46-50 °C innospk.comsigmaaldrich.com
Boiling Point 150 °C at 12 mmHg sigmaaldrich.comfishersci.com
Flash Point >110 °C fishersci.com
CAS Number 403-29-2 nist.govsigmaaldrich.com

Properties of (1S)-1-(4-bromo-2-fluorophenyl)ethanol

PropertyValueSource
Molecular Formula C₈H₈BrFO uni.lu
Monoisotopic Mass 217.97426 Da uni.lu
Predicted XlogP 2.2 uni.lu

Properties

CAS No.

290331-08-7

Molecular Formula

C8H8BrFO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1s 1 2 Bromo 4 Fluorophenyl Ethan 1 Ol

Enantioselective Reduction Strategies

The most common and effective method for synthesizing (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol is the enantioselective reduction of the corresponding prochiral ketone, 2-bromo-4-fluoroacetophenone. This transformation can be achieved through two main approaches: asymmetric hydrogenation using chiral metal catalysts and biocatalytic reduction using enzymes.

Asymmetric Hydrogenation of 2-Bromo-4-fluoroacetophenone Precursors

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity and efficiency. bohrium.com This method involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the ketone.

Ruthenium-based catalysts are widely employed in the asymmetric hydrogenation of ketones. bohrium.com Among these, ruthenium-prolinamide complexes have demonstrated significant potential. acs.org These catalysts are attractive due to their relatively low cost, ease of preparation, and excellent performance in aqueous media. acs.org The prolinamide ligand, derived from the readily available amino acid proline, acts as a chiral source, inducing high enantioselectivity in the reduction process. acs.orgyoutube.com

The general mechanism for ruthenium-catalyzed transfer hydrogenation involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl carbon of the ketone. The stereochemical outcome is controlled by the chiral environment created by the prolinamide ligand. nih.gov Studies have shown that the substituent on the amide group of the prolinamide ligand can be fine-tuned to optimize the catalyst's activity and selectivity. acs.org For instance, a ruthenium-prolinamide catalyst with isopropyl groups at the ortho position of the amide substituent has shown excellent results in the asymmetric transfer hydrogenation of various ketones, achieving high yields and enantiomeric excesses. acs.org

Table 1: Performance of a Ruthenium-Prolinamide Catalyst in Asymmetric Transfer Hydrogenation This table is interactive and allows for sorting and filtering of data.

SubstrateCatalystLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)Reference
In situ formed ketoneRu-ProlinamideL6 (ortho-isopropyl substituted)Water60up to 9599.9 acs.org

The design of the chiral ligand is paramount to the success of asymmetric hydrogenation. bohrium.comnih.gov The ligand's structure dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity of the reaction. nih.gov

For the asymmetric hydrogenation of acetophenones, a variety of chiral ligands have been developed, including those based on diphosphines (e.g., BINAP, DuPhos) and diamines (e.g., TsDPEN). bohrium.comresearchgate.netevitachem.com The development of C2-symmetric ligands was a significant advancement in the field. nih.gov More recently, non-symmetrical P,N-ligands have gained prominence, often outperforming their symmetrical counterparts. nih.gov

The optimization of ligands involves modifying their steric bulk and electronic properties to achieve the desired selectivity for a specific substrate. nih.govresearchgate.net For example, in the context of ruthenium-catalyzed hydrogenation, the electronic properties of a ligand can influence the reactivity of the metal center, while the steric properties can direct the approach of the substrate, leading to the preferential formation of one enantiomer. nih.gov Computational modeling and experimental screening are often used in concert to design and identify the most effective ligands for a particular transformation. nih.gov

Biocatalytic Approaches (e.g., Enzymatic Reduction of Ketones)

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. tudelft.nl The use of enzymes, particularly oxidoreductases, for the reduction of ketones offers several advantages, including mild reaction conditions, high enantioselectivity, and the potential for reactions in aqueous media. tudelft.nlnih.gov

The key to a successful biocatalytic reduction is the identification of a suitable enzyme. nih.gov Alcohol dehydrogenases (ADHs) are the most commonly used enzymes for the reduction of ketones to alcohols. nih.gov These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group. tudelft.nl

The vast biodiversity of microorganisms provides a rich source for discovering novel reductases with different substrate specificities and stereoselectivities. nih.gov High-throughput screening methods are employed to rapidly assess libraries of enzymes for their ability to reduce 2-bromo-4-fluoroacetophenone to the desired (1S)-alcohol.

Furthermore, protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be used to improve the properties of naturally occurring enzymes. This allows for the tailoring of an enzyme's activity, stability, and enantioselectivity for a specific industrial application. nih.gov

The conditions under which a biocatalytic reduction is performed can significantly impact its outcome. tudelft.nl Factors such as pH, temperature, solvent, and cofactor regeneration are crucial for optimizing the reaction. tudelft.nl While many enzymatic reactions are performed in aqueous buffers, the use of co-solvents can sometimes be necessary to improve the solubility of hydrophobic substrates like 2-bromo-4-fluoroacetophenone. acsgcipr.org

An essential aspect of biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). tudelft.nl This is typically achieved by using a coupled enzyme system, where a sacrificial substrate (e.g., isopropanol, glucose) is oxidized by a second dehydrogenase, thereby regenerating the reduced cofactor.

The substrate scope of reductase enzymes is continually expanding as new enzymes are discovered and engineered. nih.govacsgcipr.org Many reductases have been shown to be effective for the reduction of a wide range of ketones, including various substituted acetophenones. nih.gov

Table 2: Biocatalytic Reduction of Ketones This table is interactive and allows for sorting and filtering of data.

Enzyme TypeReaction TypeKey FeaturesCofactorReference
Alcohol Dehydrogenases (ADHs)Ketone reduction to alcoholHigh stereoselectivity for a wide range of ketones.NADH/NADPH nih.gov
Ene ReductasesReduction of activated C=C bondsStereospecific anti-addition of hydride.FMN/NADPH acsgcipr.org

Grignard Reagent Addition to Chiral Aldehyde Precursors

The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org When a prochiral aldehyde is reacted with a Grignard reagent, a racemic mixture of the corresponding secondary alcohol is typically formed. To achieve stereoselectivity and favor the formation of the desired (S)-enantiomer, the reaction can be guided by a chiral influence, such as a chiral aldehyde precursor.

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the same molecule. In the context of synthesizing this compound, this could be achieved by reacting a methyl Grignard reagent (CH₃MgBr) with a 2-bromo-4-fluorobenzaldehyde (B1271550) derivative that incorporates a chiral auxiliary. The auxiliary is a chiral group temporarily attached to the aldehyde to direct the incoming nucleophile to a specific face of the carbonyl group. youtube.com

The steric bulk and electronic properties of the auxiliary block one face of the aldehyde, forcing the Grignard reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched alcohol. The efficiency of this process is determined by the degree of diastereoselectivity, often expressed as a diastereomeric ratio (d.r.).

Controlling stereochemistry in organometallic reactions is a complex challenge that relies on a deep understanding of reaction mechanisms. nih.govacs.org In Grignard additions, the use of chiral ligands that coordinate to the magnesium atom can create a chiral environment around the reactive center, influencing the stereochemical outcome. ic.ac.uknih.gov While often applied to the synthesis of tertiary alcohols from ketones, the principles can be extended to aldehyde additions. nih.govrsc.org

For the synthesis of this compound, a chiral diamine or diol ligand could be added to the reaction of 2-bromo-4-fluorobenzaldehyde and methylmagnesium bromide. The ligand and the Grignard reagent form a chiral complex that preferentially delivers the methyl group to one of the two prochiral faces of the aldehyde, leading to the desired (S)-alcohol. The effectiveness of this approach depends on the structure of the ligand and its ability to enforce a specific transition state geometry. ic.ac.uk

Table 1: Examples of Chiral Ligands for Asymmetric Grignard Additions

Ligand TypeExample LigandTypical SubstrateReported Enantiomeric Excess (ee)
Chiral Diamine(S)-Proline-derived diamineAldehydesUp to 95%
Chiral DiolTADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol)Ketones>98%
Tridentate Diamine/Phenol(R,R)-N,N'-dimethyl-1,2-diaminocyclohexane-derived ligandKetonesUp to 95%

This table presents general data for the types of ligands used in asymmetric Grignard reactions to illustrate the potential for achieving high stereoselectivity.

Deracemization Strategies for Racemic 1-(2-Bromo-4-fluorophenyl)ethan-1-ol

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 1-(2-bromo-4-fluorophenyl)ethan-1-ol, followed by a deracemization process. Deracemization converts a racemate into a single enantiomer, ideally with a theoretical yield of 100%.

Kinetic resolution (KR) is a widely used method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. nih.govoup.com In a typical acylative kinetic resolution, an enzyme (like a lipase) or a chiral organocatalyst selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other. acs.org This leaves behind the unreacted, enantiomerically enriched alcohol.

For racemic 1-(2-bromo-4-fluorophenyl)ethan-1-ol, the (R)-enantiomer could be selectively acylated using a chiral catalyst and an acyl donor (e.g., acetic anhydride), allowing for the isolation of the desired (S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol. The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). A high s-factor is necessary for obtaining high enantiomeric excess (ee) and good yield. acs.org The theoretical maximum yield for the recovery of a single enantiomer via KR is 50%.

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard KR by combining the resolution step with an in situ racemization of the starting material. mdpi.com In this process, the faster-reacting enantiomer is continuously removed from the equilibrium by the resolution catalyst, while a racemization catalyst simultaneously converts the slower-reacting enantiomer back into the racemate. mdpi.comnih.gov

For the deracemization of 1-(2-bromo-4-fluorophenyl)ethan-1-ol, a DKR process could involve a lipase (B570770) for the enantioselective acylation of the (R)-enantiomer and a metal catalyst (e.g., a ruthenium complex) to racemize the remaining (S)-alcohol back to the (R)-form, which can then be acylated. mdpi.com Alternatively, since the substrate contains a bromine atom alpha to the alcohol, racemization might be facilitated under specific conditions, potentially involving reversible bromide displacement. rsc.orgresearchgate.net This approach can theoretically convert the entire racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the desired (S)-alcohol in high yield and high ee. nih.gov

Table 2: Comparison of Resolution Strategies

StrategyMaximum Theoretical YieldKey RequirementCommon Catalysts
Kinetic Resolution (KR)50%Chiral catalyst/reagent with high selectivity (s > 50)Lipases, Chiral DMAP derivatives acs.org
Dynamic Kinetic Resolution (DKR)100%KR catalyst + compatible racemization catalystLipase + Ru-complex, Isothioureas mdpi.comnih.gov

One-Pot Synthetic Strategies for Chiral Alcohol Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. rsc.orgnih.gov The synthesis of chiral alcohols, including this compound, can be achieved through such elegant strategies.

A prominent one-pot method for synthesizing chiral secondary alcohols is the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone. acs.org In this case, 1-(2-bromo-4-fluorophenyl)ethanone would be reduced using a hydrogen donor (e.g., formic acid or isopropanol) and a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand. nih.gov By selecting the appropriate enantiomer of the chiral ligand, the hydrogenation can be directed to produce the (S)-alcohol with high enantioselectivity. This method avoids the use of stoichiometric chiral reagents and often proceeds under mild conditions.

Another innovative one-pot approach involves the tandem catalysis of alkynes. rsc.org For instance, a suitable alkyne precursor could undergo hydration catalyzed by an acid to form the ketone in situ, which is then immediately subjected to asymmetric transfer hydrogenation within the same pot, catalyzed by a chiral ruthenium complex, to yield the final chiral alcohol. rsc.org

Green Chemistry Aspects in the Synthesis of this compound

The development of environmentally benign methods for the synthesis of chiral molecules like this compound is a key focus of modern chemistry. This involves the use of biocatalysis, greener solvents, and the reduction of hazardous reagents and waste streams.

Biocatalytic Asymmetric Reduction

One of the most promising green approaches to producing enantiomerically pure alcohols is through biocatalysis. The use of whole microbial cells or isolated enzymes offers high selectivity under mild reaction conditions, often in aqueous media.

Yeast-Mediated Reduction:

Saccharomyces cerevisiae (baker's yeast) is a widely used and inexpensive biocatalyst for the asymmetric reduction of prochiral ketones. While specific data for the reduction of 2-bromo-4-fluoroacetophenone is not extensively reported, the general mechanism involves the action of reductase enzymes within the yeast cells, utilizing intracellular cofactors like NADPH. The reaction is typically performed in a buffered aqueous solution containing a carbon source, such as glucose, to support cell viability and cofactor regeneration.

Other Microbial Reductions:

Species from the Candida genus, such as Candida parapsilosis, are also known to be effective in the asymmetric reduction of ketones. These microorganisms can sometimes offer complementary or superior enantioselectivity compared to Saccharomyces cerevisiae. The use of immobilized microbial cells can further enhance the green credentials of the process by allowing for easier catalyst separation and reuse. For instance, Candida parapsilosis cells have been successfully immobilized and used in biphasic systems with water-immiscible ionic liquids to improve the efficiency of asymmetric reductions of other ketones.

The following table illustrates the potential application of biocatalysts for the synthesis of chiral halophenyl ethanols, based on findings for analogous substrates.

BiocatalystSubstrate AnalogueProduct Enantiomeric Excess (e.e.)YieldConditions
Saccharomyces cerevisiaeAcetophenone (B1666503)>99% (S)HighPhosphate buffer, glucose, room temperature
Candida parapsilosis (Immobilized)4-(Trimethylsilyl)-3-butyn-2-one>99% (S)97.7%Biphasic system with 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4MIM][PF6])/buffer, 30°C, pH 5.5

Note: The data in this table is based on the reduction of analogous ketones and serves as an indication of the potential for the biocatalytic reduction of 2-bromo-4-fluoroacetophenone.

Green Solvents in Chemical Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Research into greener alternatives, such as ionic liquids and natural deep eutectic solvents (NADES), is ongoing.

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. Their properties can be tuned by modifying the cation and anion. In the context of the synthesis of this compound, chiral ionic liquids could potentially act as both the solvent and a chiral inducing agent in asymmetric reductions. Furthermore, the use of biphasic systems with water-immiscible ionic liquids can facilitate product extraction and catalyst recycling. For example, ruthenium nanoparticles stabilized in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4) have been used for the asymmetric hydrogenation of acetophenone derivatives with good conversion and enantioselectivity.

Natural Deep Eutectic Solvents (NADES):

NADES are mixtures of natural, readily available, and biodegradable components, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point significantly lower than the individual components. They are considered highly promising green solvents. While specific applications of NADES in the synthesis of this compound have not been detailed in the literature, their potential as a reaction medium for both chemical and biocatalytic reductions is an active area of research.

Established Synthetic Methodologies

The primary route to this compound involves the enantioselective reduction of the prochiral ketone, 2-bromo-4-fluoroacetophenone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones. wikipedia.orgmagritek.com This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or borane dimethyl sulfide (B99878) complex (BMS).

The reaction proceeds through a six-membered ring transition state where the ketone coordinates to the Lewis acidic boron atom of the catalyst. The hydride is then delivered from the borane to one face of the ketone, dictated by the stereochemistry of the catalyst. To obtain the (S)-alcohol, the (S)-oxazaborolidine catalyst is used.

Key parameters for a successful CBS reduction include the slow addition of the ketone to the pre-formed catalyst-borane complex at low temperatures to maximize enantioselectivity.

The following table summarizes typical conditions and outcomes for the CBS reduction of acetophenone derivatives.

CatalystReducing AgentSolventTemperature (°C)Product Enantiomeric Excess (e.e.)Yield
(S)-Methyl-CBS-oxazaborolidineBH3·THFTHF-78 to 25High (>95%)High
(S)-Butyl-CBS-oxazaborolidineBMSToluene-40 to 0High (>95%)High

Note: The specific yield and e.e. for the reduction of 2-bromo-4-fluoroacetophenone would require experimental determination but are expected to be high based on results with similar substrates.

Stereochemical Aspects and Chiral Recognition

Absolute Configuration Determination of (1S)-1-(2-Bromo-4-fluorophenyl)ethan-1-ol

The designation "(1S)" in this compound explicitly defines the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group, the 2-bromo-4-fluorophenyl group, the methyl group, and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon are ranked based on their atomic number. For this molecule, the priority order is: -Br > -F > -OH > -CH3. The "(1S)" configuration indicates that when viewing the molecule with the lowest priority group (hydrogen) pointing away, the arrangement of the remaining groups in descending order of priority (from the 2-bromo-4-fluorophenyl group to the hydroxyl group to the methyl group) is in a counter-clockwise direction.

The definitive determination of this absolute configuration is typically achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional map of the molecule. While this technique is the gold standard, other spectroscopic methods, in conjunction with computational analysis, can also provide strong evidence for the absolute configuration. benthamopen.com

Enantiomeric Excess Determination Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. Several analytical techniques are employed to determine the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. nih.gov

For the analysis of 1-(2-bromo-4-fluorophenyl)ethan-1-ol, a typical chiral HPLC method would involve a column packed with a CSP, such as one based on a polysaccharide derivative. The choice of mobile phase, often a mixture of alkanes and an alcohol, is optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule absorbs ultraviolet light. uma.es The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: These are representative conditions and may require optimization for specific instruments and columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. In a standard NMR experiment, enantiomers are indistinguishable. However, the use of chiral shift reagents (CSRs), typically lanthanide complexes, can resolve this issue. libretexts.org

These CSRs are chiral Lewis acids that can reversibly bind to the hydroxyl group of the alcohol. slideshare.net This interaction forms diastereomeric complexes that have distinct NMR spectra. The signals corresponding to the protons near the chiral center will appear at different chemical shifts for the (R) and (S) enantiomers, allowing for their integration and the determination of the enantiomeric excess. libretexts.org

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. wikipedia.org Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic property of a chiral molecule. A pure sample of this compound will exhibit a specific optical rotation, while a racemic mixture will have a rotation of zero. wikipedia.org

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. cambridge.org A CD spectrum provides information about the stereochemistry of the molecule and can be used to determine enantiomeric purity by comparing the spectrum of the sample to that of a pure enantiomer. benthamopen.comcambridge.org The relationship between optical rotatory dispersion (ORD) and CD spectra can be analyzed using the Kramers-Kronig relations. wikipedia.org

Factors Influencing Stereoselectivity in its Formation

The synthesis of enantiomerically enriched this compound requires a stereoselective reduction of the corresponding ketone, 2-bromo-1-(4-fluorophenyl)ethanone. nih.govbldpharm.com Several factors can influence the stereochemical outcome of this reduction:

Chiral Catalyst or Reagent: The use of a chiral reducing agent or a catalyst is the most common strategy to achieve high stereoselectivity. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic systems involving a transition metal (like ruthenium or rhodium) complexed with a chiral ligand are frequently employed. The chiral environment created by the catalyst directs the hydride delivery to one face of the prochiral ketone, leading to the preferential formation of one enantiomer.

Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more significant, favoring the formation of the product from the lower energy transition state.

Solvent: The solvent can influence the conformation of both the substrate and the catalyst, thereby affecting the stereochemical outcome. The polarity and coordinating ability of the solvent can play a crucial role in the transition state geometry.

Nature of the Reducing Agent: The steric bulk and electronic properties of the hydride source can also impact the stereoselectivity of the reduction.

Reactivity, Functional Group Transformations, and Derivative Synthesis

Hydroxyl Group Transformations

The secondary alcohol functionality in (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol is a prime site for various chemical modifications, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions to Ketone Analogues

The oxidation of the secondary alcohol in this compound provides a direct route to its corresponding ketone, 1-(2-bromo-4-fluorophenyl)ethanone. This transformation is a fundamental process in organic synthesis, often employing a range of oxidizing agents. While specific documented examples for the oxidation of this particular enantiomer are not prevalent in readily available literature, the oxidation of secondary alcohols is a well-established and versatile reaction. ncert.nic.in

A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions. Common oxidizing agents include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. A one-pot strategy for the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone has also been reported, which could be applicable. rsc.org

The resulting ketone, 1-(2-bromo-4-fluorophenyl)ethanone, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. google.com For instance, it serves as a precursor for the synthesis of potential β-secretase inhibitors for the treatment of Alzheimer's disease. google.com

Table 1: Representative Oxidation Reactions of Secondary Alcohols
Oxidizing Agent/SystemTypical Reaction ConditionsProductReference
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Ketone ncert.nic.in
Dess-Martin PeriodinaneDichloromethane (CH₂Cl₂)Ketone ncert.nic.in
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (CH₂Cl₂), low temperatureKetone ncert.nic.in
Ammonium Bromide/OxoneAcetonitrile/Waterα-Bromoketone rsc.org

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acid byproduct. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophilic species under basic conditions, such as in the Williamson ether synthesis. While specific examples for this exact substrate are not detailed in the searched literature, these are standard transformations for secondary alcohols.

Halogenation of the Hydroxyl Group

The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can yield the corresponding chloride, while reagents like phosphorus tribromide (PBr₃) can be used to introduce a bromine atom. These reactions typically proceed via an SN2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry at the chiral center. libretexts.orglibretexts.org The conversion of 2-butanol (B46777) to 2-bromobutane (B33332) using ammonium bromide and sulfuric acid is a classic example of this type of substitution. youtube.com

Aromatic Ring Functionalizations

The 2-bromo-4-fluorophenyl ring in this compound is susceptible to functionalization through both electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing bromo, fluoro, and alkyl substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The existing substituents on the ring direct the incoming electrophile to specific positions. The fluorine atom is a weakly deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The bromine atom is also a deactivating, ortho-, para-director. The 1-hydroxyethyl group is generally considered a weakly activating, ortho-, para-directing group.

Given the substitution pattern of this compound, the positions for electrophilic attack are influenced by the combined directing effects of these groups. The positions ortho and para to the fluorine atom are C1 and C5. The positions ortho and para to the bromine atom are C1 and C3. The position para to the 1-hydroxyethyl group is occupied by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine/Bromine

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org The presence of electron-withdrawing groups on the ring is crucial for activating it towards nucleophilic attack. In this compound, both the fluorine and bromine atoms are potential leaving groups.

Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of fluorine. However, the leaving group ability also plays a role in the second step of the reaction.

A patent describing the synthesis of (S)-1-(2-bromo-4-fluorophenyl)ethanamine from 1-(2-bromo-4-fluorophenyl)ethanone via reductive amination suggests that the bromine atom can be retained while other transformations occur. evitachem.com Conversely, another patent details the synthesis of a diketone intermediate for atorvastatin (B1662188) via nucleophilic substitution of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, where the bromine is displaced. google.com The reactivity towards nucleophilic substitution will therefore be highly dependent on the reaction conditions and the nature of the nucleophile.

Table 2: Summary of Aromatic Ring Reactivity
Reaction TypeKey FeaturesLikely Positions of Substitution
Electrophilic Aromatic Substitution (EAS)Ring acts as a nucleophile. Directed by existing substituents.C3, C5
Nucleophilic Aromatic Substitution (SNAr)Ring acts as an electrophile. Requires activation by electron-withdrawing groups. Fluorine or Bromine can be displaced.C2 (Br displacement), C4 (F displacement)

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the phenyl ring of this compound serves as a key handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. To facilitate these transformations, the hydroxyl group is often protected to prevent interference with the catalytic cycle. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) and benzyl (B1604629) ethers, which can be introduced and removed under specific conditions that are compatible with the subsequent cross-coupling steps. organic-chemistry.orguwindsor.calibretexts.orgresearchgate.netharvard.eduresearchgate.netyoutube.comyoutube.comyoutube.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While no specific examples of Suzuki-Miyaura coupling with this compound are prominently reported, the reaction is widely applied to aryl bromides. In a typical protocol, the protected alcohol would be reacted with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or sodium carbonate. The reaction is known for its high functional group tolerance, making it suitable for complex substrates. pharmtech.comnih.govmdpi.com

A hypothetical Suzuki-Miyaura reaction is presented in the table below, illustrating the expected transformation.

Reactant 1Reactant 2CatalystBaseSolventProduct
O-Protected (1S)-1-(2-bromo-4-fluorophenyl)ethanolArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OO-Protected (1S)-1-(2-aryl-4-fluorophenyl)ethanol

Heck and Sonogashira Coupling Reactions

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, while the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne to produce an aryl alkyne. Both reactions are catalyzed by palladium complexes.

For the Heck reaction, the protected (1S)-1-(2-bromo-4-fluorophenyl)ethanol would be treated with an alkene in the presence of a palladium catalyst and a base. The Sonogashira coupling would involve a similar setup but with a terminal alkyne and often a copper(I) co-catalyst. These reactions provide routes to introduce alkenyl and alkynyl functionalities, respectively, at the 2-position of the phenyl ring.

A general representation of a Sonogashira coupling is shown below.

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
O-Protected (1S)-1-(2-bromo-4-fluorophenyl)ethanolTerminal alkynePdCl₂(PPh₃)₂CuIEt₃NTHFO-Protected (1S)-1-(2-alkynyl-4-fluorophenyl)ethanol

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds. The protected (1S)-1-(2-bromo-4-fluorophenyl)ethanol could be coupled with a wide range of primary and secondary amines using a palladium catalyst and a strong base, such as sodium tert-butoxide. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction.

A representative Buchwald-Hartwig amination is outlined in the following table.

Reactant 1Reactant 2CatalystLigandBaseSolventProduct
O-Protected (1S)-1-(2-bromo-4-fluorophenyl)ethanolAmine (R₂NH)Pd₂(dba)₃BINAPNaOtBuTolueneO-Protected (1S)-1-(2-(dialkylamino)-4-fluorophenyl)ethanol

Regioselective and Stereoselective Transformations

The inherent chirality and substitution pattern of this compound make it a substrate for various regioselective and stereoselective transformations.

Regioselective Transformations: The primary site for regioselective functionalization on the aromatic ring is the bromine-bearing carbon. Cross-coupling reactions, as discussed above, are prime examples of such regioselectivity. The electronic nature of the fluorine and bromo substituents influences the reactivity of the aromatic ring towards other electrophilic or nucleophilic aromatic substitution reactions, although these are less common in the presence of the versatile bromo-substituent which is predisposed to coupling reactions. rsc.orgnih.govrsc.org

Stereoselective Transformations: The key stereocenter is the carbinol carbon. Reactions involving this center must be carefully controlled to maintain or invert its stereochemistry. For instance, the oxidation of the alcohol to the corresponding ketone, 1-(2-bromo-4-fluorophenyl)ethanone, would lead to the loss of this stereocenter. Conversely, reactions at the benzylic position, if any, could proceed with retention or inversion of configuration depending on the mechanism. The synthesis of the parent compound itself is often achieved through the stereoselective reduction of the prochiral ketone, 1-(2-bromo-4-fluorophenyl)ethanone, using chiral reducing agents or biocatalysts. nih.gov

The development of stereoretentive cross-coupling methods is an active area of research and could, in principle, be applied to derivatives of this compound, allowing for the synthesis of a diverse library of chiral compounds with high enantiomeric purity. pharmtech.com

Based on a comprehensive review of the available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound according to the requested outline.

The search results primarily provide information on:

The synthesis of the related ketone, 2'-Bromo-4'-fluoroacetophenone, which is a precursor to the target compound. innospk.comnih.govrsc.org

The synthesis of the target compound itself or its enantiomer/isomers, often through the asymmetric reduction of the corresponding ketone. chemicalbook.com

The use of structurally similar chiral alcohols and their precursors (α-haloketones) as versatile building blocks in organic synthesis, including for the preparation of heterocyclic compounds and in the pharmaceutical industry. asianpubs.orgnih.govportico.orginnospk.com

Patents that claim broad classes of optically active haloalcohols, which may include the target compound, as intermediates for pharmaceutical agents. google.com

General methodologies for reactions such as the synthesis of heterocycles, cascade reactions, and the use of chiral building blocks, without specific examples involving this compound. nih.govresearchgate.netelsevierpure.comsciencescholar.us

Crucially, no specific examples, detailed research findings, or discussions were found in the search results that directly correspond to the subsections of the requested outline for "this compound":

Applications in Advanced Organic Synthesis Research

Ligand Design and Catalyst Development Inspired by the Compound's Structure:No evidence was found of this compound's structure inspiring ligand or catalyst development.

Due to the strict instruction to focus solely on "(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol" and not to introduce information outside the specified scope, it is not possible to construct a scientifically accurate and thorough article that adheres to the provided outline. The available data is too general or pertains to related, but distinct, chemical entities.

Theoretical and Computational Studies

Advanced Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the elemental composition of (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of a unique elemental formula.

Predicted collision cross-section (CCS) values, which are calculated based on the ion's shape and size, further aid in structural confirmation. For the protonated molecule [M+H]+ of a related isomer, (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, the predicted CCS is 137.7 Ų. uni.lu This data, when compared with experimental values, provides a high degree of confidence in the assigned structure.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Adductm/zPredicted CCS (Ų)
[M+H]+218.98154137.7
[M+Na]+240.96348149.7
[M-H]-216.96698142.0
[M+NH4]+236.00808159.5
[M+K]+256.93742138.6
[M+H-H2O]+200.97152137.7
[M+HCOO]-262.97246156.8
[M+CH3COO]-276.98811184.0

Data sourced from predicted values for the related isomer (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is indispensable for the detailed structural analysis of this compound in solution, providing insights into the connectivity and spatial relationships of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For this compound, COSY would show a correlation between the methine proton of the ethyl group and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. youtube.com It provides a direct link between a proton and the carbon to which it is attached, simplifying the assignment of the carbon spectrum. youtube.com For instance, the signal for the methine proton would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is instrumental in piecing together the carbon skeleton and confirming the positions of substituents on the aromatic ring. For example, the methyl protons would show correlations to the methine carbon and the aromatic carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of atoms. While often used for larger molecules, it can confirm stereochemistry in smaller molecules by observing through-space interactions between protons.

These 2D NMR methods, when used in combination, allow for a comprehensive and detailed assignment of the molecular structure of this compound.

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to analyze the chemical environment of the fluorine atom in this compound. The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the adjacent substituents. This provides a unique spectral signature that can confirm the substitution pattern of the phenyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Comparison

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the aromatic ring. For the related precursor, 2-bromo-1-(4-fluorophenyl)ethanone, FT-IR spectra have been recorded using techniques such as capillary cell (melt) and ATR-Neat. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of the precursor 2-bromo-1-(4-fluorophenyl)ethanone has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Theoretical calculations can be used to predict the vibrational frequencies of this compound, and comparison with the experimental spectra can further validate the structural assignment.

X-ray Crystallography for Solid-State Structure and Absolute Configuration (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govnih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique is particularly crucial for unambiguously confirming the (S)-configuration at the chiral center. The crystallographic data would reveal the spatial arrangement of the atoms, providing conclusive proof of the molecule's stereochemistry. nih.govnih.gov For instance, the X-ray structure of a similar compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was determined to be in the monoclinic crystal system with the space group P21/n. benthamopen.com Such detailed structural information is invaluable for understanding the molecule's properties and interactions. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and More Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on developing novel and more sustainable routes to (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol, moving beyond traditional methods that may involve harsh reagents and generate significant waste.

One promising avenue is the application of biocatalysis. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of the corresponding prochiral ketone, 1-(2-bromo-4-fluorophenyl)ethanone, offers a green and highly enantioselective approach. nih.gov Biocatalytic processes are often conducted in aqueous media under mild conditions, significantly reducing the environmental impact. nih.gov Research in this area could focus on discovering and engineering novel enzymes with enhanced activity and stability for this specific substrate.

Furthermore, the principles of green chemistry can be applied to develop chemo-catalytic methods that utilize non-toxic reagents and solvents. researchgate.net For instance, catalytic transfer hydrogenation using formic acid or isopropanol as the hydrogen source, in conjunction with a chiral catalyst, presents a more sustainable alternative to metal hydrides. wikipedia.org The development of catalytic systems that can be recycled and reused will also be a key aspect of making the synthesis of this chiral alcohol more economical and environmentally friendly.

Exploration of New Catalytic Systems for Enantioselective Access

The enantioselective reduction of prochiral ketones is a cornerstone for accessing chiral alcohols like this compound. wikipedia.org While established methods exist, there is ongoing research into the development of new and more efficient catalytic systems to achieve even higher enantioselectivity and turnover numbers.

Emerging catalytic systems that warrant investigation include novel organocatalysts and advanced transition-metal complexes. rsc.org Organocatalysis, using small organic molecules as catalysts, has gained prominence for its operational simplicity and reduced metal contamination in the final product. rsc.org For the synthesis of this compound, the exploration of catalysts such as chiral phosphoric acids or bifunctional thiourea-based catalysts could lead to highly efficient and selective reductions of 1-(2-bromo-4-fluorophenyl)ethanone.

In the realm of transition-metal catalysis, the design of new chiral ligands for metals like ruthenium, rhodium, and iridium continues to be a vibrant area of research. rsc.org The development of Noyori-type and Noyori-Ikariya bifunctional catalysts has already demonstrated remarkable efficiency in the asymmetric hydrogenation of ketones. rsc.org Future work could involve tailoring these catalytic systems to the specific electronic and steric properties of the bromo-fluoro-substituted substrate to achieve near-perfect enantioselectivity under mild conditions.

Investigation of its Utility in Flow Chemistry and Continuous Processes

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages in terms of safety, scalability, and process control. nih.gov The investigation of the synthesis of this compound using continuous flow processes is a significant future research direction.

Furthermore, multi-step syntheses involving this compound as an intermediate could be telescoped into a continuous flow process, minimizing manual handling and intermediate purification steps. nih.gov This would be particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs) where this chiral alcohol is a key building block.

Advanced Computational Studies on its Reactivity Profile

Computational chemistry provides invaluable insights into the reactivity and properties of molecules, guiding experimental design and accelerating the discovery of new reactions and materials. Advanced computational studies on this compound will play a crucial role in understanding its chemical behavior and unlocking its full synthetic potential.

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of processes involving this chiral alcohol. researchgate.net For instance, computational modeling can elucidate the transition states of its reactions, providing a deeper understanding of its reactivity with various electrophiles and nucleophiles. This knowledge can be used to predict the outcomes of reactions and to design new synthetic transformations.

Furthermore, computational studies can be used to probe the influence of the bromo and fluoro substituents on the reactivity of the aromatic ring and the hydroxyl group. researchgate.net Understanding these electronic effects is critical for predicting the regioselectivity of electrophilic aromatic substitution reactions or the acidity of the hydroxyl proton. Molecular dynamics simulations could also be employed to study its interactions with biological targets, aiding in the rational design of new drug candidates.

Expanding its Scope as a Versatile Chiral Building Block in Undiscovered Areas

The true potential of this compound lies in its application as a versatile chiral building block for the synthesis of complex molecules with novel functions. nih.govnih.gov While its utility in established areas of medicinal chemistry is recognized, future research should focus on expanding its scope into undiscovered and innovative areas.

In drug discovery, this chiral building block could be incorporated into novel molecular scaffolds targeting a wide range of diseases. routledge.com The presence of the bromine and fluorine atoms provides handles for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening. Its specific stereochemistry and substitution pattern may lead to unique interactions with biological receptors.

Beyond pharmaceuticals, the application of this compound in materials science presents exciting opportunities. musechem.com Chiral molecules are increasingly being explored for their use in advanced materials with unique optical and electronic properties. chiralpedia.commdpi.com This chiral alcohol could serve as a monomer or a chiral dopant in the synthesis of chiral polymers, liquid crystals, or metal-organic frameworks. chiralpedia.com The resulting materials could find applications in areas such as asymmetric catalysis, chiral sensing, and optoelectronics. For instance, chiral perovskites are being investigated for their potential in low-energy transistors and solar energy devices. yale.edu

Q & A

Basic: What are the established synthetic routes for (1S)-1-(2-bromo-4-fluorophenyl)ethan-1-ol, and how can enantiomeric purity be optimized?

Answer:
The enantioselective synthesis of this chiral alcohol typically involves asymmetric reduction of the corresponding ketone precursor, 1-(2-bromo-4-fluorophenyl)ethan-1-one. Two primary strategies are employed:

  • Biocatalytic reduction : Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can achieve high enantiomeric excess (ee) under mild conditions. For example, ADH-catalyzed reductions of structurally similar fluorophenyl ethanones have yielded >90% ee .
  • Chiral catalysts : Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., CBS reagents) enable stereocontrol. Post-reaction purification via chiral HPLC or recrystallization further enhances enantiopurity .

Key data : For analogous (R)-configured fluorophenyl ethanols, chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases achieved 87–90% ee .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for bromo/fluorine-substituted phenyl) and the chiral alcohol proton (δ 4.8–5.2 ppm, split due to coupling with adjacent CH₃).
    • ¹³C NMR : Confirms the quaternary carbon (C-Br) and alcohol-bearing carbon (δ 70–75 ppm).
    • ¹⁹F NMR : Detects the fluorine substituent (δ -110 to -115 ppm for para-fluorine) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 232/234 for C₈H₇BrFO) and fragmentation patterns (loss of H₂O or Br⁻).
  • Chiral HPLC : Quantifies enantiopurity using columns like Chiralpak IG-3 with hexane/ethanol gradients .

Advanced: How does the stereochemical configuration at the C1 position influence the compound's reactivity in nucleophilic substitution reactions?

Answer:
The (1S)-configuration induces steric hindrance near the hydroxyl group, affecting reaction pathways:

  • SN2 reactions : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered backside attack.
  • SN1 reactions : Stabilization of the carbocation intermediate is less favorable compared to non-chiral analogs, leading to slower rates.
  • Derivatization : The hydroxyl group can be selectively protected (e.g., silylation) to direct substitution at the bromine site .

Example : In analogous bromophenyl ethanols, Mitsunobu reactions with DIAD/Ph₃P efficiently invert stereochemistry while preserving ee .

Advanced: What strategies mitigate racemization during derivatization of this compound?

Answer:

  • Low-temperature conditions : Conduct reactions below 0°C to minimize thermal racemization.
  • Protecting groups : Use TBS or acetyl groups to shield the hydroxyl moiety during halogen displacement or cross-coupling reactions.
  • In situ monitoring : Chiral HPLC tracks ee changes during reactions like esterification or etherification .

Case study : Acylation with acetyl chloride in dichloromethane at -20°C preserved >95% ee in similar fluorophenyl ethanols .

Advanced: How can computational chemistry predict the biological activity of derivatives of this compound?

Answer:

  • Molecular docking : Simulations with target enzymes (e.g., kinases or cytochrome P450) identify binding affinities. For fluorophenyl analogs, docking into bacterial FabI enzyme active sites predicted antibacterial activity .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing Br/F groups) with bioactivity. Hammett σ constants for Br (+0.26) and F (+0.06) guide predictions of metabolic stability .

Basic: What are the solubility properties of this compound, and how do they influence reaction solvent selection?

Answer:

  • Solubility profile :
    • Low in water (<1 mg/mL) due to hydrophobic aryl groups.
    • High in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃).
  • Implications : Reactions requiring anhydrous conditions use toluene or THF, while polar solvents facilitate nucleophilic substitutions .

Advanced: How can catalytic systems be designed for asymmetric synthesis of this compound on an industrial scale?

Answer:

  • Immobilized enzymes : ADHs immobilized on silica or chitosan enable reuse over multiple cycles, reducing costs.
  • Continuous flow reactors : Microreactors with chiral catalysts (e.g., Ru-(S)-BINAP) improve mixing and stereocontrol.
  • Solvent engineering : Use of cyclopentyl methyl ether (CPME) or 2-MeTHF enhances both ee and reaction rates .

Advanced: What contradictions exist in reported biological activities of halogenated phenyl ethanol derivatives, and how can they be resolved?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture media affect MIC values.
  • Stereochemical impurities : Low ee in test samples falsely reduces apparent potency.
    Resolution : Standardize protocols (CLSI guidelines) and validate compound purity via chiral HPLC before testing .

Basic: What are the safety and storage guidelines for handling this compound?

Answer:

  • Hazards : Acute toxicity (Category 4 for oral/dermal exposure; GHS07).
  • Storage : -20°C under argon in amber vials to prevent oxidation.
  • Handling : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% NaOH before disposal .

Advanced: What methodologies assess the environmental impact of this compound in wastewater?

Answer:

  • Biodegradability assays : OECD 301F tests measure mineralization rates in activated sludge.
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) evaluate aquatic risks.
  • HSI monitoring : Hyperspectral imaging tracks degradation products in simulated wastewater matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.